![molecular formula C13H9ClN2 B13682139 8-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-39-6](/img/structure/B13682139.png)
8-Chloro-2-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include heating the mixture under microwave irradiation, which accelerates the reaction and provides high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted, oxidized, and reduced derivatives of this compound
Applications De Recherche Scientifique
8-Chloro-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential activities against various diseases, including tuberculosis.
Biological Research: It is used in the study of biological pathways and molecular targets, such as GABA_A receptors and calcium channels.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as luminescent dyes.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of GABA_A receptors, leading to sedative and anxiolytic effects . Additionally, it can inhibit certain enzymes and signaling pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
8-Chloro-2-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 8th position, which can affect its chemical properties and biological activities.
8-Methyl-2-phenylimidazo[1,2-a]pyridine: Contains a methyl group instead of a chlorine atom at the 8th position, leading to different reactivity and applications.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine:
Propriétés
Numéro CAS |
168837-39-6 |
|---|---|
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
8-chloro-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
GSUJVBYDVUYTAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


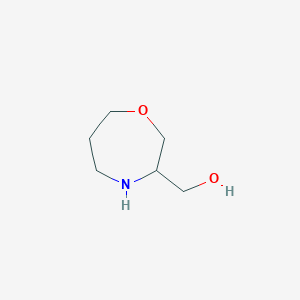
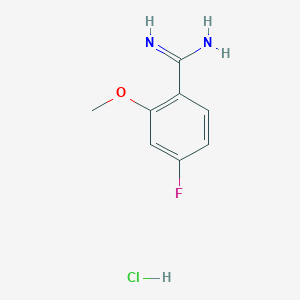
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)

![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
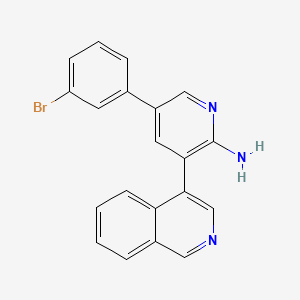


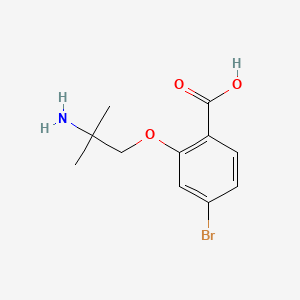
![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)
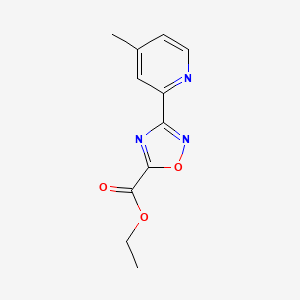
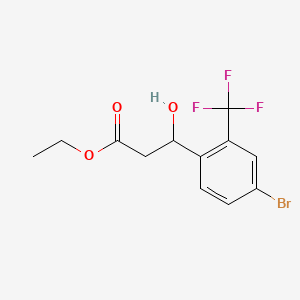
![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)

